![molecular formula C23H22N2O4 B2439729 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide CAS No. 851406-58-1](/img/structure/B2439729.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Chemistry and Material Science
In the realm of polymer chemistry, research on related acrylamide derivatives has focused on developing novel polymeric materials with specific functional properties. For instance, the synthesis of polymer-bound thiol groups on poly(2-oxazoline)s demonstrates the versatility of acrylamide derivatives in creating functional polymers with potential applications in drug delivery systems, coatings, and as precursors for further chemical modifications (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007). This study exemplifies how acrylamide derivatives can be polymerized and modified to yield materials with designed chemical functionalities.
Another study explores the use of acrylated naphthalimide as one-component visible light initiators for photopolymerization, highlighting the application of acrylamide derivatives in developing light-sensitive polymers for coatings and 3D printing technologies (Yang, Liao, Xiong, Wu, Wang, Li, & Tang, 2018). This research demonstrates the potential of acrylamide derivatives in creating innovative materials that respond to light.
Medicinal Chemistry and Drug Design
In medicinal chemistry, acrylamide derivatives have been investigated for their potential as building blocks in drug design, particularly in the synthesis of complex molecules with biological activity. The Cobalt-Catalyzed Direct Carbonylation of Aminoquinoline Benzamides study shows the utility of acrylamide derivatives in constructing molecules with potential therapeutic value through carbonylation reactions, which can be applied in the synthesis of pharmaceuticals and bioactive compounds (Grigorjeva & Daugulis, 2014).
Additionally, research on the synthesis of benzocycloheptenones through 1,3-dipolar additions of acrylamide derivatives illustrates another avenue for creating molecules with potential pharmacological applications. This method offers a pathway to constructing complex molecular architectures that could serve as the basis for developing new drugs (Edmunds, Cheng, & Tobias, 1996).
Propiedades
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14-3-4-15(2)22-18(14)12-17(23(27)25-22)9-10-24-21(26)8-6-16-5-7-19-20(11-16)29-13-28-19/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,26)(H,25,27)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABFZTSPEOKEPK-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

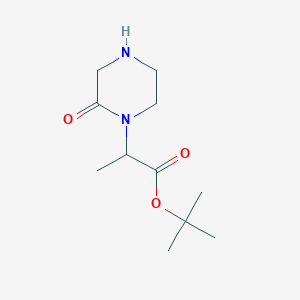
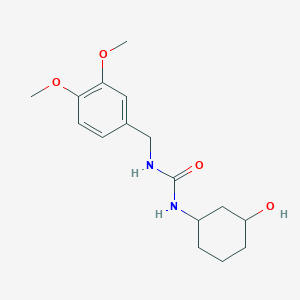
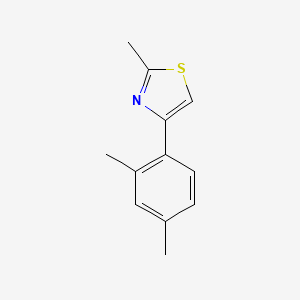
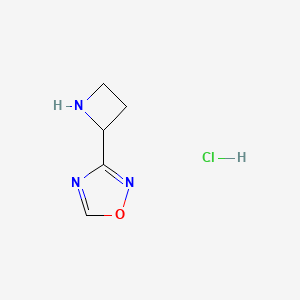
![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2439655.png)
![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2439657.png)
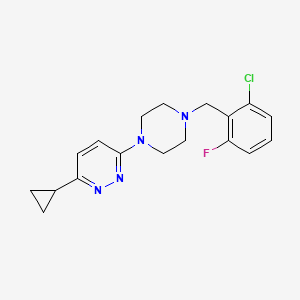
![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439659.png)
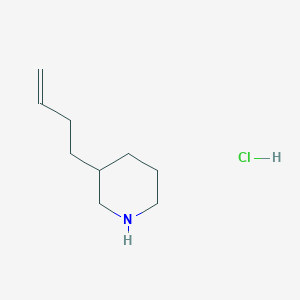
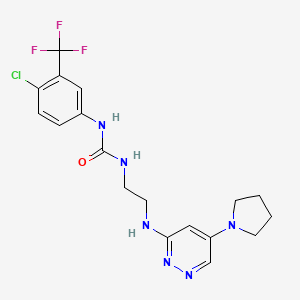
![N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2439663.png)
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)
![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)